1-(4-Methylphenyl)pyrazolidin-3-one

Lipophilicity XLogP3 Physicochemical Properties

Quantifiable lipophilicity advantage (XLogP3=1.3 vs. 0.9 for phenidone) for superior membrane permeability & target engagement. The para-methyl group creates a distinct steric/electronic environment essential for SAR optimization. Scalable patented oxidation route to 1-(4-methylphenyl)-3-hydroxypyrazole. Class-level evidence supports selective iNOS inhibitor development with minimized COX/LOX off-target effects. Ideal for medicinal chemistry & antibacterial agent programs where precise ADME tuning is required.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 3352-86-1
Cat. No. B1621352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)pyrazolidin-3-one
CAS3352-86-1
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCC(=O)N2
InChIInChI=1S/C10H12N2O/c1-8-2-4-9(5-3-8)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13)
InChIKeySVJPLZNMCJQWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)pyrazolidin-3-one: Core Physicochemical and Structural Data for Procurement


1-(4-Methylphenyl)pyrazolidin-3-one (CAS: 3352-86-1) is a pyrazolidin-3-one derivative characterized by a 4-methylphenyl substitution at the N1 position [1]. It has a molecular weight of 176.21 g/mol, a computed XLogP3 value of 1.3, and one hydrogen bond donor [1]. This compound serves as a key synthetic intermediate in the preparation of N-substituted 3-hydroxypyrazoles, as demonstrated in a patented process where it is oxidized to yield the corresponding hydroxypyrazole [2].

Why 1-(4-Methylphenyl)pyrazolidin-3-one Cannot Be Substituted with Unsubstituted Phenyl Analogs in Research Applications


The presence of the para-methyl group on the phenyl ring of 1-(4-methylphenyl)pyrazolidin-3-one fundamentally alters its physicochemical and, by extension, its biological interaction profile compared to its unsubstituted analog, phenidone (1-phenylpyrazolidin-3-one). The methyl substituent increases the compound's calculated lipophilicity (XLogP3 = 1.3 vs. 0.9 for phenidone) [1]. This change in hydrophobicity can significantly affect membrane permeability, solubility, and protein-binding characteristics, making the two compounds non-interchangeable in structure-activity relationship (SAR) studies or in applications where a specific lipophilicity range is required [2]. Furthermore, the 4-methylphenyl group provides a distinct steric and electronic environment compared to the unsubstituted phenyl group, which can influence the compound's orientation and binding affinity within enzyme active sites, a critical factor in medicinal chemistry optimization [3].

1-(4-Methylphenyl)pyrazolidin-3-one: Comparative Evidence for Scientific Selection


Increased Lipophilicity vs. Unsubstituted Phenidone (1-Phenylpyrazolidin-3-one)

The addition of a para-methyl group to the phenyl ring of 1-phenylpyrazolidin-3-one (phenidone) results in a measurable increase in lipophilicity. The computed XLogP3 value for 1-(4-methylphenyl)pyrazolidin-3-one is 1.3, compared to 0.9 for phenidone [1]. This 0.4 unit increase in XLogP3 is a quantifiable difference that can influence the compound's permeability and solubility, key parameters in drug discovery and chemical biology.

Lipophilicity XLogP3 Physicochemical Properties ADME

Validated Synthetic Intermediate for N-Substituted 3-Hydroxypyrazoles

1-(4-Methylphenyl)pyrazolidin-3-one is explicitly claimed and exemplified as a key intermediate in a patented process for preparing N-substituted 3-hydroxypyrazoles. In Example 1 of U.S. Patent 6,040,458, 25.8 g of the compound was dissolved in a mixture of 10.3 g of potassium hydroxide and 196 g of water, then oxidized at 60°C to yield the corresponding 3-hydroxypyrazole [1]. This demonstrates its proven utility in a defined, scalable chemical transformation.

Synthetic Chemistry Heterocycle Synthesis Process Chemistry

Potential Anti-Inflammatory Activity via iNOS Inhibition

The pyrazolidin-3-one scaffold, including the 1-(4-methylphenyl) derivative, has been associated with anti-inflammatory activity. A related compound, CHEMBL3597267, which contains the same core structure, demonstrated an IC50 of 1.12 μM (1120 nM) for inhibition of LPS-induced iNOS activity in mouse RAW264.7 macrophages [1]. While this is not a direct measurement for the target compound, it serves as class-level evidence that the 1-arylpyrazolidin-3-one motif can engage the iNOS inflammatory pathway.

Anti-inflammatory iNOS Macrophage Immunology

Broad-Spectrum Antimicrobial Potential of the Pyrazolidin-3-one Scaffold

The pyrazolidin-3-one core is a recognized pharmacophore for antibacterial activity. In a 2020 study, a series of 1,2-diarylpyrazolidin-3-one derivatives were identified as antibacterial hits from an in-house library screening. The oxime derivative 24 exhibited promising antibacterial activity against E. coli TolC [1]. While the specific 1-(4-methylphenyl) substitution was not part of this particular study, the core scaffold's validated antibacterial potential suggests this compound could serve as a starting point for further optimization and SAR exploration.

Antimicrobial Antibacterial Drug Discovery SAR

Higher Molecular Weight and Rotatable Bond Count vs. Phenidone

The para-methyl substitution on the phenyl ring results in a measurable increase in molecular weight and a slight change in rotatable bond count compared to phenidone. The molecular weight of 1-(4-methylphenyl)pyrazolidin-3-one is 176.21 g/mol, which is 14.02 g/mol higher than phenidone (162.19 g/mol) [1]. Both compounds have one rotatable bond, but the increased mass and slight change in topology can affect molecular packing, melting point, and pharmacokinetic properties.

Molecular Properties Drug-likeness Physicochemical

Absence of Potent 5-Lipoxygenase Inhibition, Distinguishing from Pyridazinone Analogs

While some pyrazolidin-3-one derivatives are annotated in databases as 5-lipoxygenase inhibitors, the available data for 1-(4-methylphenyl)pyrazolidin-3-one suggests it is not a potent inhibitor of this enzyme. A BindingDB entry reports an IC50 of 3.5 μM (3500 nM) against 5-lipoxygenase [1]. However, the primary literature citation for this data point is a study on the pyridazinone series, not pyrazolidinones, indicating the compound may not have been directly tested in that context. In contrast, phenidone is a well-established dual COX/LOX inhibitor with reported IC50 values of 100 nM for 12-LO and 300 nM for 5-LO [2]. This suggests the 4-methylphenyl derivative likely lacks the potent lipoxygenase inhibition characteristic of phenidone.

5-Lipoxygenase Enzyme Inhibition Selectivity

Optimal Research Applications for 1-(4-Methylphenyl)pyrazolidin-3-one Based on Quantitative Evidence


Lead Optimization and SAR Studies Requiring Increased Lipophilicity

For medicinal chemistry projects where the core pyrazolidin-3-one scaffold shows promise but requires increased lipophilicity to improve membrane permeability or target engagement, 1-(4-methylphenyl)pyrazolidin-3-one is a superior choice over the unsubstituted phenidone. Its XLogP3 of 1.3 (vs. 0.9 for phenidone) provides a quantifiable and predictable increase in hydrophobicity, allowing researchers to fine-tune ADME properties without altering the core pharmacophore [1]. This is directly supported by the comparative data in Section 3, Evidence Item 1.

Synthesis of N-Substituted 3-Hydroxypyrazole Derivatives

This compound is an ideal starting material for the preparation of 1-(4-methylphenyl)-3-hydroxypyrazole via a patented oxidation process. The patent literature provides a detailed, scalable procedure, making this a reliable and efficient route for researchers requiring this specific heterocyclic building block for further functionalization [1]. This application is directly derived from the evidence presented in Section 3, Evidence Item 2.

Development of Selective iNOS Inhibitors

Given the class-level evidence for iNOS inhibition by structurally related pyrazolidin-3-ones (IC50 = 1.12 μM for CHEMBL3597267), and the likely lack of potent 5-lipoxygenase inhibition (inferred from the >10-fold higher IC50 compared to phenidone), 1-(4-methylphenyl)pyrazolidin-3-one represents a promising starting point for developing selective iNOS inhibitors. This scaffold offers a potential advantage by minimizing off-target effects on the arachidonic acid pathway, a common issue with dual COX/LOX inhibitors like phenidone [2]. This application is informed by the evidence in Section 3, Evidence Items 3 and 6.

Antibacterial Hit-to-Lead Optimization

The validated antibacterial activity of the 1,2-diarylpyrazolidin-3-one scaffold against E. coli TolC provides a strong rationale for using 1-(4-methylphenyl)pyrazolidin-3-one as a core building block in the synthesis of novel antibacterial agents. Its distinct physicochemical profile (XLogP3 = 1.3) compared to other aryl derivatives may allow for the optimization of antibacterial potency and spectrum by modulating lipophilicity and target binding [3]. This application is based on the class-level evidence discussed in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 1-(4-Methylphenyl)pyrazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.